![molecular formula C9H15NO3 B2511991 Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate CAS No. 2028342-09-6](/img/structure/B2511991.png)

Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

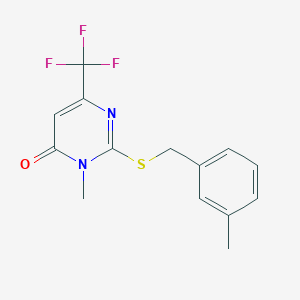

Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate is a chemical compound with the CAS Number: 2028342-09-6 . It has a molecular weight of 185.22 . The IUPAC name for this compound is ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate .

Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane involves an annulation strategy . Three successful routes for the synthesis were developed . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis

The InChI code for Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate is 1S/C9H15NO3/c1-2-13-8(11)7-3-4-10-9(7)5-12-6-9/h7,10H,2-6H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

- Application : Spiro forms of lactones and oxazines find applications as leuco dyes . These compounds exhibit chromism , meaning they can reversibly interchange between colorless and colored forms. Researchers have explored their use in responsive materials and sensors .

- Application : Researchers have synthesized derivatives of 2-oxa-6-azaspiro[3.4]octane, a close relative of our compound. These derivatives exhibit EGFR inhibitory activities . Such inhibitors are relevant in cancer research and drug development .

- Application : Recent research emphasizes precise control during synthesis. For example, controlling droplet dispersion, temperature, and reaction time is crucial when synthesizing spiro compounds like ours .

Spiro Lactones and Oxazines

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Process Intensification in Synthesis

Safety and Hazards

The safety information for Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-8(11)7-3-4-10-9(7)5-12-6-9/h7,10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVMCEQCQBEFPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC12COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2511912.png)

![[(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine](/img/structure/B2511915.png)

![2-Ethoxy-6-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2511919.png)

![[(E)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-(trifluoromethyl)benzoate](/img/structure/B2511920.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2511929.png)